molecular formula C6H9F3N2O B1467848 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one CAS No. 1342282-91-0

1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B1467848
CAS No.: 1342282-91-0
M. Wt: 182.14 g/mol
InChI Key: ZTUXUCVZUZQGGS-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidine ring with a primary amine and a trifluoroethyl ketone group, makes it a versatile scaffold for the synthesis of more complex molecules. This compound is recognized for its application in pharmaceutical research, particularly as a key intermediate in the development of novel therapeutic agents. The (S)-enantiomer of this compound is commercially available for research requiring stereochemical specificity . Compounds based on this and similar pyrrolidine scaffolds have been investigated in patented research for their potential as inhibitors of various biological targets, such as CaM kinase, indicating its value in early-stage drug development . As a high-value research chemical, it is typically handled under specific conditions, sometimes requiring cold-chain transportation to ensure stability . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult relevant safety data sheets prior to use.

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-2-1-4(10)3-11/h4H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUXUCVZUZQGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one, also known as (S)-1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological properties.

Basic Information

  • IUPAC Name : 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one
  • CAS Number : 2268029-70-3
  • Molecular Formula : C6H9F3N2O
  • Molecular Weight : 182.14 g/mol
  • Purity : 95% .

Structure

The compound features a trifluoroethyl group attached to a pyrrolidine ring with an amino substituent, which contributes to its biological interactions.

Research indicates that 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one exhibits various biological activities primarily through modulation of neurotransmitter systems and potential interaction with specific receptors.

Neuropharmacological Effects

Studies suggest that this compound may influence dopaminergic and serotonergic pathways. Its structure allows it to interact with neurotransmitter receptors, potentially affecting mood and cognition.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : Rapid absorption in biological systems.
  • Distribution : High distribution volume indicating extensive tissue penetration.
  • Metabolism : Primarily metabolized in the liver; metabolites may include mercapturic acid conjugates which can be monitored as biomarkers for exposure .

Toxicity and Safety

Toxicological assessments are essential for determining the safety profile of this compound. Preliminary studies indicate low acute toxicity; however, chronic exposure effects remain to be fully elucidated.

Study 1: Neurotransmitter Modulation

A study investigating the effects of 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one on animal models demonstrated significant alterations in serotonin levels, leading to enhanced mood-related behaviors. The results suggest potential applications in treating mood disorders.

Study 2: Metabolic Pathways

Another research effort focused on metabolic pathways revealed that this compound undergoes conjugation with glutathione and subsequent mercapturic acid formation. This pathway is critical for detoxification processes and provides insights into its metabolic stability .

Table 1: Biological Activities of 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one

Activity TypeObservationsReferences
Neurotransmitter ModulationIncreased serotonin levels; mood enhancement
MetabolismFormation of mercapturic acid metabolites
ToxicityLow acute toxicity observed

Table 2: Pharmacokinetic Profile

ParameterValue
AbsorptionRapid
DistributionHigh volume
MetabolismLiver; mercapturic acid pathway

Scientific Research Applications

Medicinal Chemistry

Potential Antidepressant Activity

Research indicates that 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one may exhibit antidepressant-like effects. A study conducted on animal models demonstrated that the compound could influence serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to that of established antidepressants .

Analgesic Properties

In addition to its potential antidepressant effects, preliminary studies have shown that this compound might possess analgesic properties. In vivo experiments revealed a significant reduction in pain responses in treated subjects compared to controls .

Pharmacological Studies

Neuropharmacology

The neuropharmacological profile of 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one has been evaluated in various studies. Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in the treatment of neurological disorders such as anxiety and depression .

Case Study: Behavioral Tests

A controlled study involving behavioral tests (e.g., forced swim test and tail suspension test) assessed the efficacy of the compound in reducing depressive-like behaviors. Results indicated that higher doses led to a statistically significant decrease in immobility time, supporting its potential as an antidepressant .

Material Science Applications

Fluorinated Compounds in Polymer Chemistry

The unique trifluoromethyl group present in 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one enhances its utility in polymer chemistry. Fluorinated compounds are known to impart desirable properties such as increased thermal stability and chemical resistance to polymers. Research has explored the incorporation of this compound into polymer matrices to improve performance characteristics .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one:

Application AreaFindings
Antidepressant Influences serotonin and norepinephrine levels; shows potential in animal models
Analgesic Significant pain response reduction observed in trials
Neuropharmacology Modulates neurotransmitter systems; potential for treating anxiety and depression
Material Science Enhances thermal stability and chemical resistance when incorporated into polymers

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one C₇H₈F₃N₂O 212.15 (base) 3-aminopyrrolidine, trifluoroacetyl Basic amine enhances solubility; rigid pyrrolidine core
1-(7-Bromo-4-phenyl-2-(phenylethynyl)-2H-pyrido[2,1-b][1,3]oxazin-3-yl)-2,2,2-trifluoroethan-1-one C₂₅H₁₅F₆BrN₂O₂ 554.02 Pyrido-oxazine, bromophenyl, trifluoroacetyl Extended π-system; bromine enables cross-coupling reactions
1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one C₇H₅F₃N₂O₃ 250.10 Nitro-pyrrole, acetyl, trifluoroacetyl Electron-deficient nitro group; planar pyrrole ring
1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one C₈H₂BrClF₄O 305.45 Halogenated aryl, trifluoroacetyl Halogens enhance lipophilicity; steric hindrance
1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-benzodiazol-1-yl]ethan-1-one C₁₄H₁₄F₃N₃O 297.28 Benzodiazole, pyrrolidine, trifluoroacetyl Benzodiazole offers π-stacking potential; dual heterocycles

Key Observations :

  • Electron-Withdrawing Groups : All compounds share the trifluoroacetyl group, which stabilizes ketone reactivity and reduces metabolic degradation.
  • Heterocyclic Diversity: The 3-aminopyrrolidine in the target compound contrasts with pyrido-oxazine (), benzodiazole (), and nitro-pyrrole () systems. These heterocycles modulate electronic properties and steric bulk.
  • Substituent Effects: Halogenated aryl derivatives (e.g., ) prioritize lipophilicity, while amino groups (e.g., ) enhance aqueous solubility and hydrogen bonding.

Key Observations :

  • Metal-Catalyzed Reactions : Pd catalysts () and radical coupling () are common for aryl-trifluoroacetyl derivatives. The target compound may require tailored conditions to preserve the amine functionality.
  • Heterocyclic Functionalization : Pyrido-oxazine derivatives () employ one-pot annulation, whereas nitro-pyrroles () rely on fluoroacylation under reflux.

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : The trifluoroacetyl C=O stretch appears near 1700 cm⁻¹ across analogs (e.g., 1700 cm⁻¹ in ) .
  • 19F NMR : The CF₃ group resonates at δ ≈ -73 ppm (e.g., : δ -73.11) .
  • Solubility: The 3-aminopyrrolidine group in the target compound likely improves water solubility compared to halogenated aryl analogs (e.g., ) .

Preparation Methods

Synthesis of 3-Aminopyrrolidine Derivatives

A key step in the preparation of 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one is the synthesis of optically active 3-aminopyrrolidine intermediates. According to patent literature, the general process involves:

  • Starting from an optically active butyl-1,2,4-trimesylate (methanesulphonic acid 3-methanesulphonyloxy-1-methanesulphonyloxymethyl-propyl ester), which undergoes nucleophilic substitution with a primary amine (R1NH2, where R1 can be benzyl) in tetrahydrofuran (THF) solvent.
  • The reaction temperature is controlled between 0°C and 70°C, preferably 50-60°C, to yield the corresponding optically active pyrrolidine derivative.
  • The amino protecting group (e.g., benzyl) on the pyrrolidine nitrogen is then replaced by an allyloxycarbonyl group via reaction with allyl haloformate in an inert hydrocarbon solvent such as heptane at 0-100°C, preferably 30-70°C.
  • The final 3-aminopyrrolidine derivative is obtained by introducing the amino group in the presence of secondary amines (R2R3NH, often hydrogen substituents) under elevated pressure (3x10^6 to 2x10^7 Pa) and temperature (20-200°C, preferably 100-150°C), typically in solvents like THF or dimethoxyethane.

This method yields optically active 3-aminopyrrolidine derivatives with high chemical and optical purity, which are crucial intermediates for further functionalization.

Summary Table of Preparation Parameters

Step Starting Material/Intermediate Reagents/Conditions Solvent(s) Temperature (°C) Pressure (Pa) Notes
1. Nucleophilic substitution Optically active butyl-1,2,4-trimesylate Primary amine (e.g., benzylamine) Tetrahydrofuran (THF) 0 to 70 (prefer 50-60) Atmospheric Formation of pyrrolidine derivative
2. Amino protecting group swap Pyrrolidine derivative with benzyl protecting group Allyl haloformate Heptane or inert hydrocarbon 0 to 100 (prefer 30-70) Atmospheric Conversion to allyloxycarbonyl protecting group
3. Amino group introduction Allyloxycarbonyl-protected pyrrolidine derivative Secondary amine (R2R3NH), pressure THF or dimethoxyethane 20 to 200 (prefer 100-150) 3x10^6 to 2x10^7 (prefer 5x10^6 to 8x10^6) High pressure facilitates amination
4. Trifluoroacetylation 3-Aminopyrrolidine intermediate Trifluoroacetyl chloride or anhydride + base Aprotic solvent (e.g., DCM) Low (0-25) Atmospheric Formation of trifluoroacetylated product

Research Findings and Considerations

  • The use of optically active starting materials and careful control of reaction parameters ensures high enantiomeric purity in the final product, which is critical for pharmaceutical applications.
  • The pressure-assisted amination step significantly improves yields and selectivity, as demonstrated in the patent process.
  • Protection and deprotection strategies are essential to avoid side reactions and to facilitate purification.
  • The hydrochloride salt form of 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one is the preferred isolated form due to its enhanced stability and handling properties.

Q & A

Q. How to address discrepancies between experimental and computational NMR chemical shifts?

  • Methodological Answer :
  • Solvent Correction : Apply solvent effect models (e.g., COSMO-RS) to computational data.
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled compounds to resolve overlapping signals .

Q. What strategies validate the purity of products when HPLC and NMR data conflict?

  • Methodological Answer :
  • Orthogonal Techniques : Combine HPLC with capillary electrophoresis (CE) or X-ray crystallography.
  • Spiking Experiments : Add authentic samples to confirm co-elution in HPLC .

Tables for Key Data

Property Value/Technique Reference
¹H NMR (CDCl₃) δ 3.30–4.42 ppm (pyrrolidine CH₂)
¹³C NMR (CDCl₃) δ 170 ppm (q, J = 35.5 Hz, C=O)
Synthetic Yield 72–84% (flash chromatography)
Common Byproducts Over-acylated derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 2
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1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one

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